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molecular formula C3H5F3N2S B2667502 1-(2,2,2-Trifluoroethyl)thiourea CAS No. 84545-31-3

1-(2,2,2-Trifluoroethyl)thiourea

Cat. No. B2667502
M. Wt: 158.14
InChI Key: OMUMOOLRHXALLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08680091B2

Procedure details

Slurry 1-benzoyl-3-(2,2,2-trifluoroethyl)-thiourea (5.5 g, 21.2 mmol) and potassium carbonate (11.7 g, 84.7 mmol) in methanol (180 mL) and water (40 mL). Stir the mixture at room temperature for 16 h. Concentrate the solution in vacuo to a paste. Triturate with hot water (20 mL, 60° C.), filter off the solids, wash with water (20 mL, 25° C.) and hexane (excess). Collect the solids, slurry in EtOAc and concentrate in vacuo twice to remove residual water. Dry the material in a vacuum oven at 45° C. for 16 h to obtain the desired intermediate as an off-white solid (2.2 g, 66%). MS (ES+) m/z: 159.1 (M+H)+.
Name
1-benzoyl-3-(2,2,2-trifluoroethyl)-thiourea
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH:9][C:10]([NH:12][CH2:13][C:14]([F:17])([F:16])[F:15])=[S:11])(=O)C1C=CC=CC=1.C(=O)([O-])[O-].[K+].[K+]>CO.O>[F:15][C:14]([F:17])([F:16])[CH2:13][NH:12][C:10]([NH2:9])=[S:11] |f:1.2.3|

Inputs

Step One
Name
1-benzoyl-3-(2,2,2-trifluoroethyl)-thiourea
Quantity
5.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)NC(=S)NCC(F)(F)F
Step Two
Name
Quantity
11.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
180 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stir the mixture at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the solution in vacuo to a paste
CUSTOM
Type
CUSTOM
Details
Triturate with hot water (20 mL, 60° C.)
FILTRATION
Type
FILTRATION
Details
filter off the solids
WASH
Type
WASH
Details
wash with water (20 mL, 25° C.) and hexane (excess)
CUSTOM
Type
CUSTOM
Details
Collect the solids, slurry in EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo twice
CUSTOM
Type
CUSTOM
Details
to remove residual water
CUSTOM
Type
CUSTOM
Details
Dry the material in a vacuum oven at 45° C. for 16 h
Duration
16 h

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(CNC(=S)N)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 65.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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